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Compound of Interest

Compound Name: DY131

Cat. No.: B1241580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the

signaling pathways of DY131, a potent and selective agonist for Estrogen-Related Receptor β

(ERRβ) and ERRγ. This document synthesizes key findings on its mechanism of action,

presents available quantitative data, outlines experimental methodologies, and visualizes the

core signaling cascades.

Core Mechanism of Action
DY131 is characterized as a specific ligand for ERRβ and ERRγ, with a notable preference for

ERRγ at lower concentrations. Crucially, it does not exhibit activity on the related receptors

ERRα, Estrogen Receptor α (ERα), or Estrogen Receptor β (ERβ)[1][2][3]. Its biological effects

are primarily mediated through the activation of ERRβ and ERRγ, leading to a range of cellular

responses that are context-dependent.

Anti-Cancer Activity in Breast Cancer
A significant body of research has focused on the anti-proliferative and cytotoxic effects of

DY131 in breast cancer cell lines[3][4].

Induction of Cell Death and Cycle Arrest
DY131 inhibits the growth of a diverse panel of breast cancer cells by inducing cell death and a

bimodal cell cycle arrest[3][4]. The cell death mechanism involves the activation of the p38
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stress kinase pathway[3][4]. Furthermore, DY131 treatment leads to a dose-dependent

increase in the subG1 cell population, indicative of apoptotic cell death[4].

The compound induces both G1 and G2/M phase cell cycle arrest. The splice variant ERRβ2

has been identified as a key facilitator of the G2/M block[3][4]. This is accompanied by defects

in mitotic spindles, including the appearance of multi- and monopolar spindles, which can lead

to mitotic catastrophe[3][4].

Quantitative Data on Anti-Cancer Effects
The following table summarizes the quantitative effects of DY131 on cell cycle distribution in

various breast cancer cell lines after 24 hours of treatment.

Cell Line
DY131
Concentration
(µM)

% of Cells in
G1 Phase

% of Cells in S
Phase
(Reduction)

Reference

MCF7 5
Significant

Increase

Significant

Reduction
[4]

HCC1806 5
Significant

Increase

Significant

Reduction
[4]

MDA-MB-468 5
Significant

Increase

Significant

Reduction
[4]

MDA-MB-231 5
No Significant

Arrest

Significant

Reduction
[4]

MCF10A 5
Not Statistically

Significant
Least Affected [4]

Note: "Significant" indicates a statistically significant change as reported in the source

literature.

Experimental Protocols
Cell Viability and Cycle Analysis:
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Cell Seeding: Breast cancer cell lines (e.g., MCF7, MDA-MB-231) were seeded in 12-well

plates at a density of 150-200 cells per well[3].

Treatment: The day after seeding, cells were treated with varying concentrations of DY131
for 18-24 hours[3].

Washout and Culture: Following treatment, the drug-containing media was removed, cells

were washed with 1X PBS, and fresh media was added. Cells were then cultured for an

additional 13 days[3].

Staining and Analysis: Cell viability was assessed by crystal violet staining. For cell cycle

analysis, cells were treated with DY131 for 24 hours, fixed, stained with propidium iodide,

and analyzed by flow cytometry to determine the percentage of cells in subG1, G1, S, and

G2/M phases[4].

Western Blot Analysis:

Protein Extraction: Cells were treated with DY131 for specified durations. Whole-cell lysates

were prepared using appropriate lysis buffers.

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a

membrane.

Antibody Incubation: Membranes were probed with primary antibodies against proteins of

interest (e.g., PARP, γH2AX, total H2AX, β-actin). Following primary antibody incubation,

membranes were incubated with horseradish peroxidase-conjugated secondary

antibodies[4].

Detection: Protein bands were visualized using enhanced chemiluminescence[4].

Off-Target Hedgehog Signaling Inhibition
DY131 has been observed to exhibit off-target activity through the direct inhibition of the

Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor[2][4]. However,

studies on breast cancer cell lines that lack Smoothened expression suggest this is not the

primary mechanism for DY131-induced cell death in this context[4]. Another study has
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proposed that DY131's regulation of the Hedgehog pathway may be mediated by the

modulation of Akt phosphorylation[5].

Quantitative Data on Hedgehog Pathway Inhibition
Parameter Value Reference

IC50 for Shh-induced

Smo::EGFP accumulation
0.8 µM [2]

IC50 for SAG-induced

Smo::EGFP accumulation and

Gli transcription

~2 µM [2]

Anti-Inflammatory Effects in Acute Liver Injury
In a model of lipopolysaccharide (LPS)-induced acute liver injury, DY131 demonstrated

significant protective effects by mitigating oxidative stress, inflammation, and apoptosis[6][7].

TNF-α Signaling Pathway
Transcriptomic analysis revealed that DY131 treatment reversed many of the gene expression

changes induced by LPS. A key finding was the significant enrichment of genes in the TNF

signaling pathway that were upregulated by LPS and subsequently suppressed by DY131[6][7].

This indicates that a primary anti-inflammatory mechanism of DY131 is the suppression of

TNF-α signaling[6][7].

Experimental Protocol: In Vivo Mouse Model of Acute
Liver Injury

Animal Model: Mice were utilized for this study.

Pretreatment: Mice were pretreated with an intraperitoneal injection of DY131 at a dose of 5

mg/kg/day for 3 days[6][7].

LPS Challenge: Following pretreatment, mice were challenged with an injection of LPS (10

mg/kg)[6][7].
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Sample Collection: 24 hours after the LPS challenge, animals were sacrificed, and blood and

liver tissues were collected for analysis[6].

Analysis: Liver injury was assessed by measuring liver enzyme release (ALT, AST, LDH).

Oxidative stress, inflammation (e.g., serum TNF-α and IL-6 levels), and apoptosis (TUNEL

staining) were also quantified[6].

Cardioprotective Signaling
Research has also indicated a cardioprotective role for DY131 in the context of trauma-

hemorrhage. The proposed mechanism involves the restoration of cardiac nuclear ERRβ/γ and

the coactivator PGC-1α[8].

Visualized Signaling Pathways and Workflows
DY131's Core Signaling in Breast Cancer
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Caption: DY131 activates ERRβ/γ, leading to p38-mediated apoptosis and cell cycle arrest in

breast cancer.

DY131's Anti-Inflammatory Pathway in Liver Injury
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Caption: DY131 ameliorates LPS-induced liver injury by suppressing inflammation, oxidative

stress, and apoptosis.

Experimental Workflow for In Vivo Liver Injury Model
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Caption: Workflow for evaluating the protective effects of DY131 in an LPS-induced acute liver

injury mouse model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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